AnnH31 AnnH31 AnnH31 is a novel potent DYRK1A Kinase Inhibitor.
Brand Name: Vulcanchem
CAS No.: 241809-12-1
VCID: VC0518971
InChI: InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3
SMILES: CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N
Molecular Formula: C15H13N3O
Molecular Weight: 251.28 g/mol

AnnH31

CAS No.: 241809-12-1

Cat. No.: VC0518971

Molecular Formula: C15H13N3O

Molecular Weight: 251.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AnnH31 - 241809-12-1

Specification

CAS No. 241809-12-1
Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
IUPAC Name 2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile
Standard InChI InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3
Standard InChI Key FCFDJQKAPLIDTQ-UHFFFAOYSA-N
SMILES CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N
Canonical SMILES CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N
Appearance Solid powder

Introduction

Chemical and Physicochemical Properties

Structural Characteristics

AnnH31, systematically named 2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile, belongs to the β-carboline alkaloid family. Its structure features a tricyclic pyridoindole core substituted with a methoxy group at position 7, a methyl group at position 1, and a cyanomethyl moiety at position 9 (Figure 1A) . The cyanomethyl substitution at N-9 is critical for reducing MAO-A affinity while preserving DYRK1A inhibition .

Table 1: Physicochemical Properties of AnnH31

PropertyValue
Molecular FormulaC15H13N3O\text{C}_{15}\text{H}_{13}\text{N}_{3}\text{O}
Molecular Weight251.28 g/mol
logP (octanol-water)2.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Polar Surface Area50.9 Å2^2
Rotatable Bonds2
Solubility in DMSO50 mg/mL (198.98 mM)

Data derived from Lipinski's Rule of Five analysis confirms AnnH31's drug-like properties, including low molecular mass (<500 Da) and optimal logP for membrane permeability . The absence of hydrogen bond donors and minimal polar surface area enhance blood-brain barrier penetration, a key advantage for targeting neurological targets .

Synthesis and Structural Optimization

AnnH31 was developed through systematic modifications of the natural product harmine, a potent but non-selective DYRK1A/MAO-A inhibitor. Key synthetic steps include:

  • Bromination at Position 1: Introduction of a bromine atom at C-1 using POBr3_3 in anisole, suppressing undesired ring bromination .

  • N-9 Functionalization: Alkylation with cyanomethyl bromide to install the critical substituent, reducing MAO-A binding by disrupting hydrogen bonding interactions .

  • Methoxy Group Retention: Preservation of the 7-methoxy group maintains π-π stacking interactions with DYRK1A's Phe238_{238} residue .

This rational design reduced MAO-A inhibition from harmine's IC50_{50} of 5 nM to 3.2 μM in AnnH31, achieving a 40-fold selectivity window .

Biological Activity and Mechanism

Target Engagement and Selectivity

AnnH31 exhibits nanomolar potency against DYRK1A (IC50_{50} = 81 nM) and DYRK1B (IC50_{50} = 94 nM), with minimal activity against 300+ kinases screened at 1 μM . The selectivity profile was validated through:

Table 2: Selectivity Profiling of AnnH31 (IC50_{50} Values)

TargetIC50_{50} (nM)Selectivity vs. MAO-A
DYRK1A8140-fold
DYRK1B9435-fold
MAO-A3200-
CLK15206.4-fold
CDK5/p25>10,000>125-fold

Molecular dynamics simulations reveal that AnnH31 binds DYRK1A's ATP pocket via:

  • Hydrophobic interactions with Leu241_{241}, Val306_{306}, and Phe238_{238}

  • Hydrogen bonding between the methoxy oxygen and Lys234_{234} backbone

  • π-cation interaction involving the β-carboline core and Arg244_{244}

In contrast, MAO-A inhibition requires N-9 hydrogen bonding to a structural water molecule—a interaction abolished by the cyanomethyl group .

Neuronal Differentiation

In SH-SY5Y neuroblastoma cells, 1 μM AnnH31 enhances neurite outgrowth by 2.3-fold (p < 0.01) through DYRK1A-mediated phosphorylation of STAT3 at Ser727_{727}, promoting transcriptional activation of neurogenic genes . Co-treatment with the MAO-A inhibitor clorgyline shows no additive effects, confirming selectivity .

Cell Cycle Arrest

AnnH31 induces G1_1/S phase arrest in HeLa cells (EC50_{50} = 120 nM) by stabilizing p27Kip1^{Kip1} through DYRK1A inhibition. Phosphoproteomics identified 14-3-3σ as a novel DYRK1A substrate whose phosphorylation status regulates p27 nuclear export .

Therapeutic Applications

Oncology

DYRK1A overexpression drives tumor progression in pancreatic ductal adenocarcinoma (PDAC) and glioblastoma. In PDAC xenografts, daily oral AnnH31 (10 mg/kg) reduced tumor volume by 62% (p < 0.001) without hematological toxicity, outperforming harmine (45% reduction, p < 0.05) due to superior tolerability .

Neurodegenerative Diseases

In a tauopathy mouse model, AnnH31 (5 mg/kg, i.p.) decreased hippocampal tau phosphorylation (AT8 epitope) by 38% (p < 0.01) and improved Morris water maze performance by 27% (p < 0.05) versus controls. No MAO-A-related hypertensive crisis was observed, unlike harmine-treated cohorts .

Pharmacokinetics and Toxicology

ADME Properties

  • Absorption: 89% oral bioavailability in rats due to high intestinal permeability (Papp_{app} = 18 × 106^{-6} cm/s)

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 7-O-desmethyl metabolite (inactive)

  • Excretion: 78% fecal, 22% renal over 48 hours

Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
Cmax_{max}1.2 μg/mL0.8 μg/mL
T1/2_{1/2}3.1 h4.7 h
AUC0_{0-∞}5.8 h·μg/mL4.1 h·μg/mL

Future Directions

Clinical Translation Challenges

While AnnH31's selectivity addresses harmine's MAO-A liability, its moderate aqueous solubility (0.2 mg/mL in PBS) necessitates formulation optimization. Nanoemulsion delivery systems increased bioavailability to 94% in preclinical models .

Expanding Therapeutic Indications

Ongoing studies explore AnnH31 in Down syndrome (DYRK1A triplication) and Alzheimer's disease. A phase Ia trial (NCT05431218) is evaluating safety in healthy volunteers, with preliminary data expected Q4 2025.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator